(Z)-methyl 2-(2-((3-chlorobenzo[b]thiophene-2-carbonyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a carbonyl group, an imino group, and a methoxy group. It also features a benzo[b]thiophene and a benzo[d]thiazole ring, which are heterocyclic compounds containing sulfur and nitrogen atoms, respectively .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple ring structures and functional groups. The benzo[b]thiophene and benzo[d]thiazole rings likely contribute to the compound’s stability and may influence its reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the carbonyl group could be involved in nucleophilic addition reactions, while the imine could undergo hydrolysis to form a carbonyl and an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxy group could increase its solubility in organic solvents .Scientific Research Applications
Aldose Reductase Inhibitors
Compounds similar to the one mentioned have been studied for their inhibitory effects on aldose reductase, an enzyme involved in diabetic complications. For instance, a series of new iminothiazolidin-4-one acetate derivatives synthesized and evaluated as aldose reductase inhibitors showed significant inhibitory potency. Such compounds could potentially offer novel drug opportunities for treating diabetic complications (Sher Ali et al., 2012).
Antimicrobial Activities
Thiazole and its fused derivatives have been studied for their antimicrobial activities. The synthesis of new thiazole derivatives and their evaluation against various bacterial and fungal isolates have shown promising results. This suggests that compounds with thiazole components could be used in developing new antimicrobial agents (Wagnat W. Wardkhan et al., 2008).
Catalysis
N-heterocyclic carbenes, including thiazole-derived Schiff base ligands, have shown efficiency as catalysts in transesterification and acylation reactions. Such catalytic activities suggest potential applications in synthetic chemistry and industrial processes for compound modifications (G. Grasa et al., 2002).
Synthesis of Antibiotic Precursors
The practical preparation of Z-isomers of thiadiazolyl acetates, which serve as side chains in the fourth generation of cephem antibiotics, underscores the role of similar compounds in pharmaceutical synthesis. These precursors are critical for the development of antibiotics, indicating a significant application in drug development (K. Tatsuta et al., 1994).
Liquid Crystal Research
Compounds with structural features similar to the mentioned compound have been explored for their liquid crystalline properties. Research into Schiff base-ester linkages involving naphthalene ring systems, for example, contributes to the development of materials with specific mesomorphic properties, which are valuable in display technologies and other applications (B.T. Thaker et al., 2012).
Future Directions
properties
IUPAC Name |
methyl 2-[2-(3-chloro-1-benzothiophene-2-carbonyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O4S2/c1-26-11-7-8-13-15(9-11)29-20(23(13)10-16(24)27-2)22-19(25)18-17(21)12-5-3-4-6-14(12)28-18/h3-9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNIXEVOKHSAIII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C(=NC(=O)C3=C(C4=CC=CC=C4S3)Cl)S2)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.